tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441433
InChI: InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-10(14)6-13(9-16)4-5-15-8-13/h10,15H,4-9H2,1-3H3
SMILES:
Molecular Formula: C13H23FN2O2
Molecular Weight: 258.33 g/mol

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

CAS No.:

Cat. No.: VC17441433

Molecular Formula: C13H23FN2O2

Molecular Weight: 258.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate -

Specification

Molecular Formula C13H23FN2O2
Molecular Weight 258.33 g/mol
IUPAC Name tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Standard InChI InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-10(14)6-13(9-16)4-5-15-8-13/h10,15H,4-9H2,1-3H3
Standard InChI Key UGDGISIZWPQYFP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (molecular formula: C13H23FN2O2\text{C}_{13}\text{H}_{23}\text{FN}_2\text{O}_2, molecular weight: 258.33 g/mol) features a spirocyclic framework where two nitrogen atoms are embedded in a bicyclic system. The fluorine atom at position 9 and the tert-butyl carbamate group at position 7 contribute to its stereoelectronic profile . The spiro[4.5]decane core imposes conformational rigidity, enhancing stability and influencing intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H23FN2O2\text{C}_{13}\text{H}_{23}\text{FN}_2\text{O}_2
Molecular Weight258.33 g/mol
LogP0.84
Polar Surface Area42 Ų
Rotatable Bonds2

Spectroscopic and Computational Data

The compound’s InChI key (UGDGISIZWPQYFP-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F) provide identifiers for database searches. Computational models predict moderate hydrophobicity (LogP = 0.84) and a polar surface area of 42 Ų, suggesting potential blood-brain barrier permeability .

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step organic reactions, often starting with spirocyclic diamine precursors. A representative method for analogous compounds (e.g., tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate) includes:

  • Boc Protection: Reaction of 2,7-diazaspiro[4.5]decan-1-one hydrochloride with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at room temperature .

  • Fluorination: Introduction of fluorine via nucleophilic substitution or electrophilic fluorination agents.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, TEA, DCM, 4 h, RT100%
FluorinationSelectfluor®, KF, DMF, 80°C75%*
*Estimated based on analogous reactions.

Purification and Characterization

Purification typically employs column chromatography or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity .

Applications in Medicinal Chemistry

Target Engagement

The fluorine atom enhances binding affinity to enzymes and receptors through electronegative interactions and hydrogen bonding. The spirocyclic scaffold’s rigidity improves selectivity by reducing off-target binding.

Case Studies

  • Kinase Inhibition: Patent WO2016161570A1 highlights spirocyclic diazaspiro compounds as Bruton’s tyrosine kinase (BTK) inhibitors, suggesting potential in autoimmune diseases .

  • Antiviral Research: Structural analogs demonstrate activity against viral proteases, though specific data for this compound remain proprietary .

Comparison with Analogous Compounds

Table 3: Comparative Analysis of Spirocyclic Derivatives

CompoundFluorine PositionBioactivitySource
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate10Similar kinase inhibition
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylateNone (oxo group)Lower binding affinity

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